An In-depth Technical Guide to 1-(6-Chloropyrazin-2-yl)piperidin-4-one (CAS 80959-07-5)
An In-depth Technical Guide to 1-(6-Chloropyrazin-2-yl)piperidin-4-one (CAS 80959-07-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(6-Chloropyrazin-2-yl)piperidin-4-one. As a molecule combining the structural features of a piperidin-4-one and a chloropyrazine, this compound is of significant interest as a versatile intermediate in medicinal chemistry and drug discovery.
Introduction
1-(6-Chloropyrazin-2-yl)piperidin-4-one is a heterocyclic compound that incorporates the piperidin-4-one scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of biologically active molecules. The piperidin-4-one moiety serves as a versatile synthetic intermediate, allowing for further functionalization to explore and optimize interactions with biological targets. The attachment of a 6-chloropyrazin-2-yl group to the piperidine nitrogen introduces a heteroaromatic system with potential for various pharmacological activities, including but not limited to anticancer and antimicrobial properties.
This guide will delve into the key physicochemical properties, a proposed synthetic route, expected spectral characteristics, and potential applications of this compound, providing a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
Physicochemical Properties
While extensive experimental data for 1-(6-Chloropyrazin-2-yl)piperidin-4-one is not widely available in public literature, its key physicochemical properties can be predicted based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀ClN₃O |
| Molecular Weight | 211.65 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |
| pKa | The piperidine nitrogen is expected to be basic. |
Synthesis and Mechanism
A plausible and efficient method for the synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of 2,6-dichloropyrazine with the secondary amine of piperidin-4-one.
Proposed Synthetic Pathway
The synthesis involves the reaction of piperidin-4-one with 2,6-dichloropyrazine in the presence of a base. The use of a protecting group for the ketone functionality of piperidin-4-one, such as forming a ketal, might be necessary to prevent side reactions, followed by deprotection.
Caption: Proposed synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
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Addition of Reagent: Add 2,6-dichloropyrazine (1.0-1.2 eq) to the reaction mixture.
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Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Solvent: Aprotic polar solvents like DMF or NMP are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction.
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Base: A base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity. A non-nucleophilic base is preferred to avoid competing reactions.
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Temperature: Heating is necessary to overcome the activation energy of the reaction, as the aromatic ring of pyrazine is electron-deficient but still requires energy for the substitution to occur.
Spectral Characterization (Predicted)
The structural confirmation of 1-(6-Chloropyrazin-2-yl)piperidin-4-one would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine and piperidine rings.
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Pyrazine Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).
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Piperidine Protons: Two sets of triplets for the methylene groups adjacent to the nitrogen and the carbonyl group, likely in the δ 2.5-4.0 ppm range.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon framework.
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Carbonyl Carbon: A signal in the downfield region (δ > 200 ppm).
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Pyrazine Carbons: Signals in the aromatic region (δ 130-160 ppm).
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Piperidine Carbons: Signals in the aliphatic region (δ 30-60 ppm).
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (211.65 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine isotope.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands:
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C=O Stretch: A strong absorption band around 1715 cm⁻¹ for the ketone carbonyl group.
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C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.
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C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Reactivity and Potential Applications
The chemical reactivity of 1-(6-Chloropyrazin-2-yl)piperidin-4-one is centered around the ketone and the chloro-substituted pyrazine ring.
Caption: Reactivity and potential applications of the core scaffold.
Reactivity
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Ketone Functionalization: The carbonyl group can undergo a variety of reactions, such as reductive amination to introduce new amine substituents, or Wittig reactions to form exocyclic double bonds. These modifications are crucial for exploring the structure-activity relationship (SAR) of derivative compounds.
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Substitution on the Pyrazine Ring: The chlorine atom on the pyrazine ring can be displaced by other nucleophiles or participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or alkyl groups.
Potential Applications in Drug Discovery
The piperidin-4-one scaffold is a well-established pharmacophore in numerous approved drugs. The combination with a chloropyrazine moiety suggests several potential therapeutic applications:
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Kinase Inhibitors: Many kinase inhibitors incorporate a substituted piperidine or pyrazine ring. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors for oncology or inflammatory diseases.
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GPCR Modulators: G-protein coupled receptors are another important class of drug targets where piperidine-containing ligands have shown significant activity.
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Antimicrobial Agents: Pyrazine derivatives have been reported to possess antibacterial and antifungal properties.
Safety and Handling
As specific toxicity data for 1-(6-Chloropyrazin-2-yl)piperidin-4-one is not available, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(6-Chloropyrazin-2-yl)piperidin-4-one is a promising building block for the synthesis of a diverse range of compounds with potential therapeutic applications. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers to understand its predicted properties, potential synthetic routes, and avenues for further investigation. Its versatile structure, combining the proven pharmacophore of piperidin-4-one with the electronically distinct chloropyrazine ring, makes it a valuable tool in the pursuit of novel drug candidates.
References
As this is a technical guide on a compound with limited publicly available data, direct citations to experimental work on this specific molecule are not available. The information presented is based on established principles of organic chemistry and knowledge of related compounds. For further reading on the synthesis and applications of piperidin-4-ones and pyrazines, the following general references are recommended:
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
- Surrey, A. R. (1949). Name Reactions in Organic Chemistry. Academic Press.
